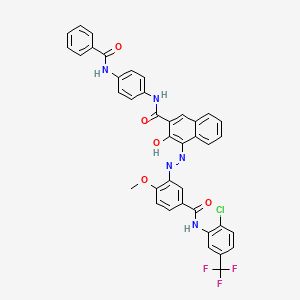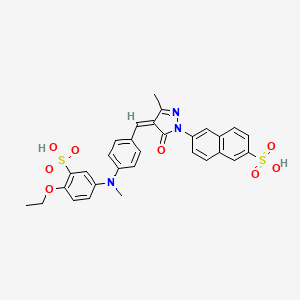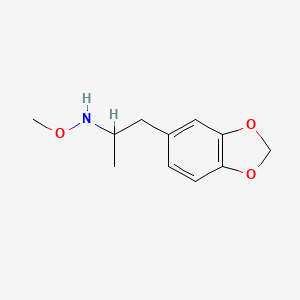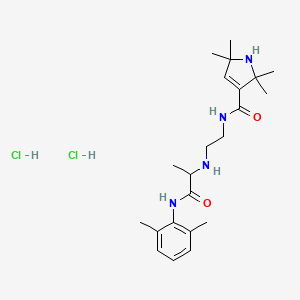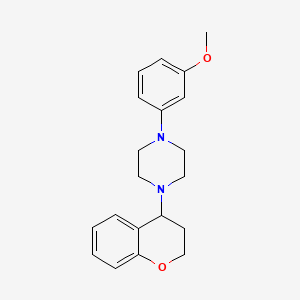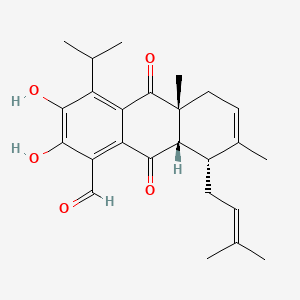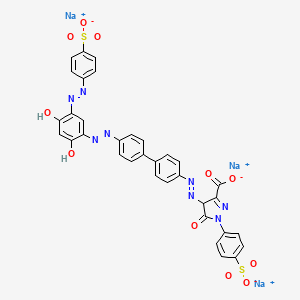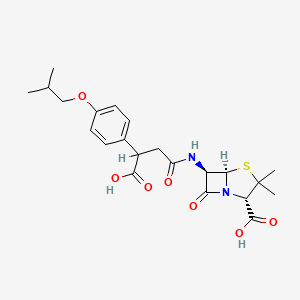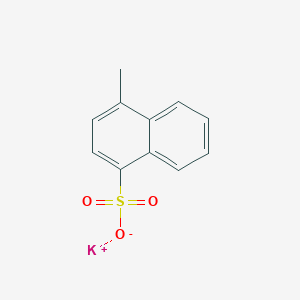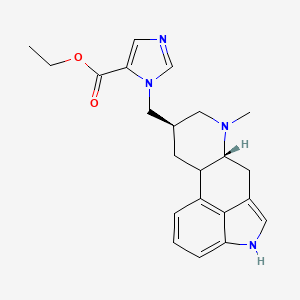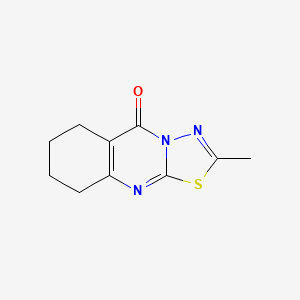
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chloroquinazolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolines with different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Quinazolinedione: A simpler analog without the chloro and diethylamino groups.
7-Chloroquinazoline: Lacks the diethylamino and propenyl groups.
3-(Diethylamino)-1-(2-propenyl)quinazoline: Similar structure but without the chloro group.
Uniqueness
The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87296-66-0 |
|---|---|
Formule moléculaire |
C15H18ClN3O2 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
7-chloro-3-(diethylamino)-1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-9-18-13-10-11(16)7-8-12(13)14(20)19(15(18)21)17(5-2)6-3/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Clé InChI |
HKBVEJPDDCYWKB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


